molecular formula C18H18N2O3S B14636281 4-[2-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-4-yl]aniline CAS No. 54883-31-7

4-[2-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-4-yl]aniline

Cat. No.: B14636281
CAS No.: 54883-31-7
M. Wt: 342.4 g/mol
InChI Key: IIDMXNCMIJEQID-UHFFFAOYSA-N
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Description

4-[2-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-4-yl]aniline is a complex organic compound that features a thiazole ring attached to an aniline group, with a trimethoxyphenyl substituent

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-[2-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-4-yl]aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like bromine for substitution reactions. Typical conditions involve controlled temperatures and the use of catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or other functional groups onto the aromatic ring .

Scientific Research Applications

4-[2-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-4-yl]aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-4-yl]aniline involves its interaction with molecular targets such as enzymes or receptors. The trimethoxyphenyl group can enhance binding affinity to specific sites, while the thiazole ring may contribute to the compound’s overall stability and reactivity. These interactions can modulate biological pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-4-yl]aniline is unique due to the combination of the thiazole ring and the trimethoxyphenyl group, which imparts distinct chemical and biological properties. This combination enhances its potential for diverse applications in research and industry .

Properties

CAS No.

54883-31-7

Molecular Formula

C18H18N2O3S

Molecular Weight

342.4 g/mol

IUPAC Name

4-[2-(3,4,5-trimethoxyphenyl)-1,3-thiazol-4-yl]aniline

InChI

InChI=1S/C18H18N2O3S/c1-21-15-8-12(9-16(22-2)17(15)23-3)18-20-14(10-24-18)11-4-6-13(19)7-5-11/h4-10H,19H2,1-3H3

InChI Key

IIDMXNCMIJEQID-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NC(=CS2)C3=CC=C(C=C3)N

Origin of Product

United States

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